

Application Notes: 4-Iodo-5-methyl-3-phenylisoxazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Iodo-5-methyl-3-phenylisoxazole

Cat. No.: B1305843

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

4-Iodo-5-methyl-3-phenylisoxazole is a versatile synthetic intermediate, valued for its unique chemical reactivity that allows for the creation of complex molecular architectures.[4] The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, making it a key building block in the synthesis of novel therapeutic agents.[4][5]

Key Applications

The primary application of **4-Iodo-5-methyl-3-phenylisoxazole** in medicinal chemistry is as a foundational precursor for the synthesis of more complex, biologically active molecules.[4]

- **Synthetic Intermediate for Drug Discovery:** The compound serves as a key intermediate in the development of pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.[4][5] The iodo-substituent is readily displaced or utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse functional groups and build molecular complexity.

- **Scaffold for Biologically Active Compounds:** The 3-phenyl-5-methylisoxazole core is a recognized pharmacophore. Derivatives have been investigated for various therapeutic targets. While direct biological data for **4-Iodo-5-methyl-3-phenylisoxazole** is not extensively published, its derivatives are of significant interest. For instance, polysubstituted phenylisoxazoles have been designed and synthesized as potent antibacterial agents.[6]
- **Building Block for Novel Materials:** Beyond pharmaceuticals, this compound is also used in materials science for creating functionalized polymers and dyes.[4]

Experimental Protocols

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction, using **4-Iodo-5-methyl-3-phenylisoxazole** as the starting material to introduce a new aryl group at the 4-position. This is a foundational reaction for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Materials:

- **4-Iodo-5-methyl-3-phenylisoxazole**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for organic synthesis

Procedure:

- To a flame-dried round-bottom flask, add **4-Iodo-5-methyl-3-phenylisoxazole** (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
- Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-12 hours).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield the desired 4-aryl-5-methyl-3-phenylisoxazole.

Given its role as a scaffold, derivatives synthesized from **4-Iodo-5-methyl-3-phenylisoxazole** would typically undergo a cascade of biological assays to determine their therapeutic potential.

Workflow:

- **Primary Screening:** A library of synthesized derivatives is tested at a single high concentration (e.g., 10 µM) in a relevant primary assay (e.g., enzyme inhibition assay, cell viability assay).
- **Dose-Response Analysis:** "Hit" compounds from the primary screen are subjected to dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values).
- **Secondary Assays:** Active compounds are evaluated in secondary assays to confirm their mechanism of action, assess selectivity against related targets, and rule out off-target effects.
- **In Vitro ADME/Tox:** Promising leads undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling (e.g., metabolic stability in liver microsomes, cytotoxicity).

- **Lead Optimization:** Structure-activity relationships (SAR) are developed from the data to guide the synthesis of more potent and selective analogs.

Data Presentation

While specific quantitative data for **4-Iodo-5-methyl-3-phenylisoxazole** itself is limited in public literature, data for analogous compounds demonstrate the potential of this scaffold. For example, studies on 4-nitro-3-phenylisoxazole derivatives have shown potent antibacterial activity.[6] The table below is a representative example of how data for a library of synthesized derivatives would be presented.

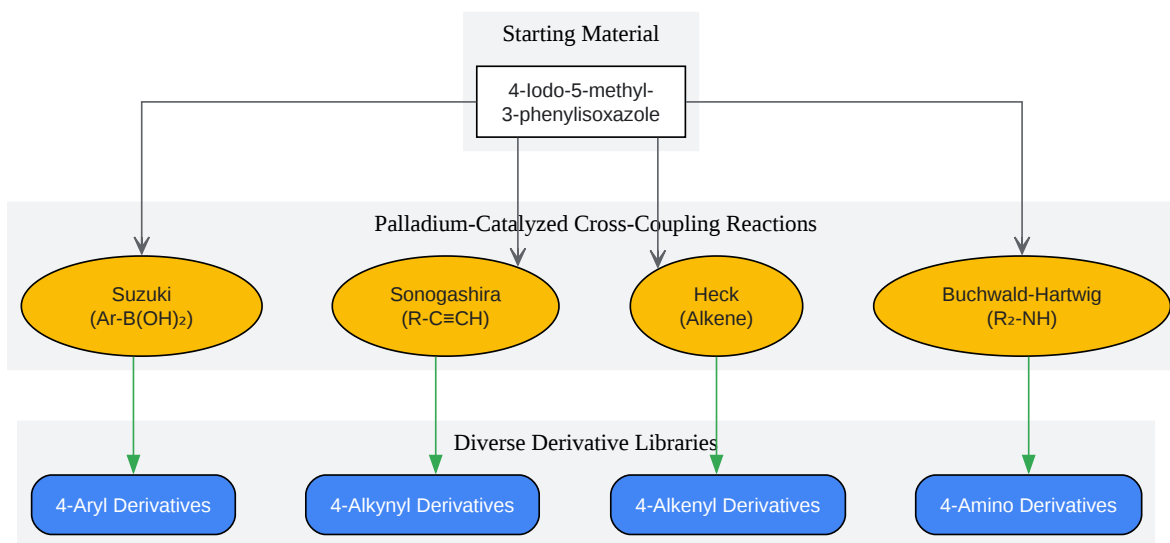
Table 1: Representative Biological Activity Data for Synthesized Analogs

Compound ID	R-Group (at C4-position)	Target Enzyme IC ₅₀ (μM)	Cell Viability CC ₅₀ (μM)	Selectivity Index (SI)
Lead-01	-Phenyl	1.2 ± 0.3	> 50	> 41.7
Lead-02	-4-Fluorophenyl	0.8 ± 0.1	> 50	> 62.5
Lead-03	-4-Methoxyphenyl	2.5 ± 0.4	45.2 ± 5.1	18.1
Lead-04	-3-Pyridyl	0.5 ± 0.08	38.9 ± 4.5	77.8
Control	Reference Drug	0.2 ± 0.05	25.0 ± 3.0	125

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

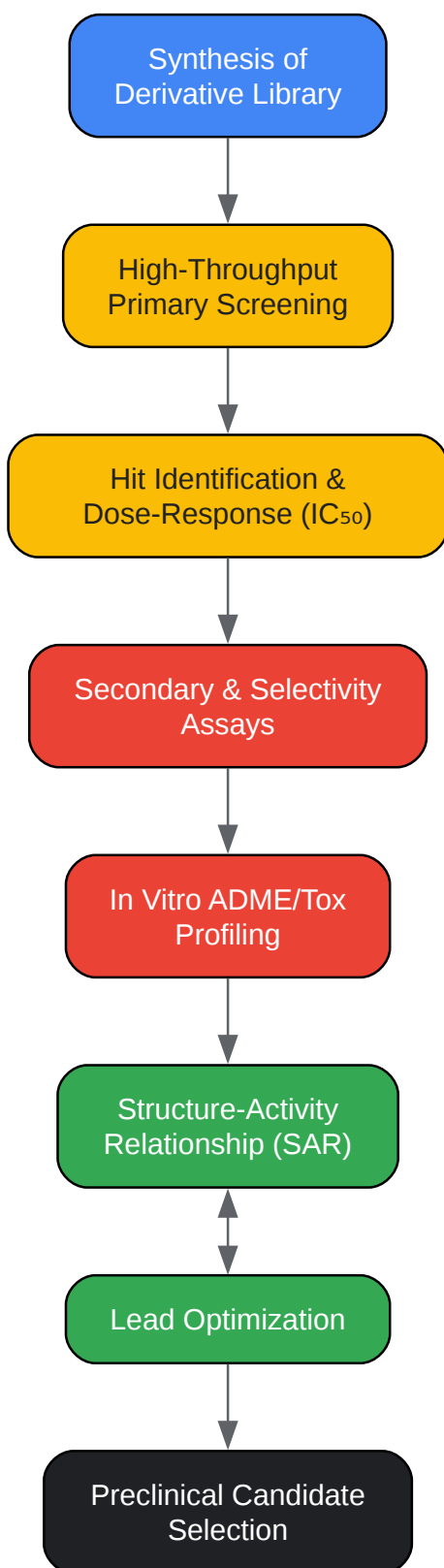
The following diagram illustrates the central role of **4-Iodo-5-methyl-3-phenylisoxazole** as a versatile intermediate in the synthesis of diverse compound libraries via cross-coupling reactions.



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Synthetic pathways from the iodo-isoxazole intermediate.

This diagram outlines the logical progression from a synthesized chemical library to the identification of a preclinical candidate.



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